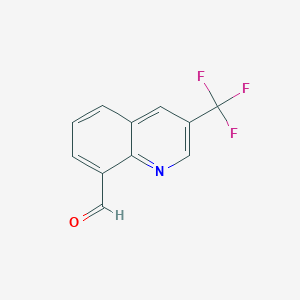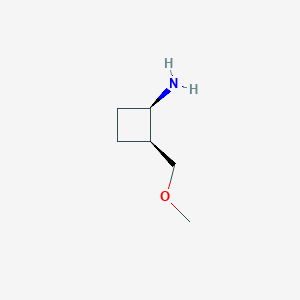
3-(Trifluoromethyl)quinoline-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)quinoline-8-carbaldehyde is a fluorinated quinoline derivative. The quinoline ring system, which is the first representative of the family of benzazines bearing one nitrogen atom, is widespread in nature. Fluorinated quinolines are known to exhibit remarkable biological activities and have found applications in medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)quinoline-8-carbaldehyde typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms . Another approach involves the use of organometallic compounds in cross-coupling reactions .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of specialized catalysts to ensure high yields and purity. The Suzuki–Miyaura coupling reaction is one of the most widely applied methods for carbon–carbon bond formation in the production of such compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)quinoline-8-carbaldehyde undergoes various types of reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
Scientific Research Applications
3-(Trifluoromethyl)quinoline-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Investigated for its antineoplastic and antiviral activities.
Industry: Utilized in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)quinoline-8-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to antibacterial and antineoplastic effects. The incorporation of a fluorine atom enhances its biological activity and provides unique properties .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: Known for their broad spectrum of antibacterial activity.
Mefloquine: Used as an antimalarial drug.
Brequinar: An antineoplastic drug useful in transplantation medicine.
Uniqueness
3-(Trifluoromethyl)quinoline-8-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H6F3NO |
|---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)quinoline-8-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)9-4-7-2-1-3-8(6-16)10(7)15-5-9/h1-6H |
InChI Key |
AJNGKOYCQNHSRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)





![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)
![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
